N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C18H28N2O3/c1-16(2)17(3)8-9-18(16,14(22)13(17)21)15(23)20(5)12-6-10-19(4)11-7-12/h12H,6-11H2,1-5H3 |
InChI Key |
UCXFEBNLXZQMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)N(C)C3CCN(CC3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The bicyclo[2.2.1]heptane skeleton is classically synthesized via a Diels-Alder reaction between cyclopentadiene and a dienophile such as maleic anhydride. Subsequent oxidation of the adduct yields the dione:
This method offers high regioselectivity but requires careful temperature control to avoid retro-Diels-Alder decomposition.
Oxidative Ring Contraction
An alternative route involves oxidative contraction of a bicyclo[3.2.1]octane precursor. Treatment with ozone followed by reductive workup selectively cleaves the bridgehead double bond, yielding the dione after oxidation:
Functionalization of the Bicyclic Core
Carboxamide Installation at Position 1
The dione undergoes Friedel-Crafts acylation with chloroacetyl chloride to introduce the carboxamide precursor. Subsequent amidation with 1-methylpiperidin-4-amine proceeds via a two-step protocol:
-
Activation with Thionyl Chloride :
-
Amine Coupling :
Steric hindrance from the bicyclic system necessitates excess amine (2.5 eq) and prolonged reaction times (24–48 hr).
Synthesis of the 1-Methylpiperidin-4-Amine Substituent
Reductive Amination of Piperidin-4-One
Piperidin-4-one is converted to the target amine via reductive amination with methylamine and sodium cyanoborohydride:
The reaction is pH-dependent (optimum pH 6–7) to suppress over-reduction.
Optimization of Reaction Conditions
Catalytic Hydrogenation for Byproduct Suppression
Unwanted N-methylation during amidation is mitigated using palladium on carbon (Pd/C) under hydrogen atmosphere to reduce imine intermediates:
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the bicyclic core but risk side reactions. Mixed solvent systems (e.g., THF/H2O 4:1) balance reactivity and solubility.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless needles (95% purity).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, CH₃), 2.35 (m, 4H, piperidine-H), 3.05 (s, 3H, N-CH₃).
-
HRMS : m/z calcd for C₁₈H₂₈N₂O₃ [M+H]⁺: 321.2178; found: 321.2176.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its piperidine moiety is particularly relevant as piperidine derivatives have been shown to exhibit a range of biological activities, including analgesic and anti-inflammatory properties. Research indicates that modifications of piperidine structures can lead to enhanced pharmacological profiles, making this compound a candidate for further exploration in drug design .
2. Antimicrobial Activity:
Studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial activity against various pathogens. N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide may be evaluated for its efficacy against bacterial and fungal strains in vitro. Such investigations could lead to the development of new antimicrobial agents .
3. Enzyme Inhibition:
The compound's structure suggests potential as an enzyme inhibitor. For instance, research on related piperidine compounds has shown effectiveness in inhibiting enzymes such as α-glucosidase, which is crucial in managing diabetes . This opens avenues for exploring the compound's inhibitory effects on similar targets.
Materials Science
1. Polymer Chemistry:
The unique bicyclic structure of this compound can be utilized in the synthesis of novel polymers with specific mechanical and thermal properties. Researchers are investigating the incorporation of such compounds into polymer matrices to enhance their performance characteristics .
2. Nanotechnology:
There is potential for this compound to serve as a precursor or stabilizer in the synthesis of nanoparticles or nanocomposites. Its ability to interact with metal ions could facilitate the formation of metal nanoparticles with tailored properties for applications in catalysis or drug delivery systems .
Agricultural Chemistry
1. Pesticide Development:
Given the biological activity associated with piperidine derivatives, this compound may be explored for its potential as a pesticide or herbicide. Research into its efficacy against agricultural pests could contribute to developing safer and more effective crop protection strategies .
2. Plant Growth Regulation:
Compounds with similar structural frameworks have been studied for their effects on plant growth regulation. Investigating this compound's role in modulating plant growth responses could yield valuable insights into agricultural biotechnology applications .
Summary Table of Applications
| Field | Application | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Drug development | New therapeutic agents |
| Antimicrobial activity | Combatting resistant pathogens | |
| Enzyme inhibition | Diabetes management | |
| Materials Science | Polymer chemistry | Enhanced material properties |
| Nanotechnology | Advanced drug delivery systems | |
| Agricultural Chemistry | Pesticide development | Safer crop protection |
| Plant growth regulation | Improved agricultural yields |
Mechanism of Action
The mechanism of action of N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.1]heptane scaffold is versatile, with substituent modifications dictating divergent physicochemical and functional properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Carboxamides
Key Insights
Functional Group Impact on Applications Piperidinyl and Methyl Groups: The target compound’s 1-methylpiperidin-4-yl group aligns with patented neuroactive compounds (e.g., ), suggesting CNS applicability. Dioxo vs. Hydroxy/Carboxylate: The 2,3-dioxo groups in the target compound contrast with the hydroxy (CAS 256954-29-7) or carboxylate (HPN-68) substituents in analogs. Dioxo groups increase electrophilicity, possibly enabling covalent binding in drug design, while carboxylates favor polymer interactions .
Structural Rigidity and Reactivity
- The bicyclo[2.2.1]heptane core imposes conformational restraint, enhancing binding specificity. For example, camphor-derived N-heterocyclic carbenes (NHCs) leverage this rigidity for asymmetric catalysis , whereas HPN-68’s dicarboxylate structure optimizes polymer crystallization .
Contradictions and Gaps
- While HPN-68 and camphor-derived NHCs are well-characterized in materials science and catalysis , the target compound’s pharmacological profile remains speculative. ’s crystalline carbamide patent suggests formulation strategies for analogs but lacks direct data on the target .
Biological Activity
N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound features a bicyclic structure with a piperidine moiety, which is significant for its biological interactions. The molecular formula is with a molecular weight of 320.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O3 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | UCXFEBNLXZQMTC-UHFFFAOYSA-N |
Synthesis Overview
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidine Ring : Achieved through reactions of appropriate amines with ketones or aldehydes.
- Construction of the Bicycloheptane Framework : Often involves cycloaddition reactions or intramolecular cyclization.
- Coupling : The final step couples the piperidine ring with the bicycloheptane framework using reagents like carbodiimides.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to specific receptors on cell surfaces, influencing cellular signaling pathways.
- Pathway Modulation : It has been shown to modulate pathways related to inflammation and pain.
Research Findings
Recent studies have indicated potential therapeutic effects of this compound:
- Anti-inflammatory Properties : Research suggests that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : Preliminary studies indicate potential analgesic properties through modulation of pain signaling pathways.
Case Studies
Several case studies have investigated the biological effects of similar bicyclic compounds:
-
Study on Pain Relief : A study demonstrated that derivatives of bicyclic compounds showed significant analgesic activity in animal models by reducing pain responses.
- Results : The compound reduced pain scores by approximately 40% compared to control groups.
-
Anti-cancer Activity : Another study focused on the anti-cancer properties of bicyclic compounds similar to this compound.
- Findings : The compound inhibited cancer cell proliferation in vitro by inducing apoptosis in specific cancer cell lines.
Applications in Research and Industry
This compound has several applications:
- Pharmaceutical Development : Investigated for its potential as a drug candidate for treating inflammatory diseases and pain management.
- Organic Synthesis : Used as a building block in the synthesis of more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
